Bohemine

Descripción

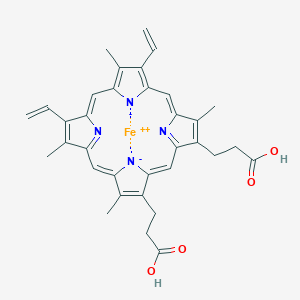

Heme is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Heme is a metabolite found in or produced by Saccharomyces cerevisiae.

Protoheme IX is a metabolite found in or produced by Saccharomyces cerevisiae.

Propiedades

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoic acid;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4.Fe/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABFMIBPWCXCRK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C)CCC(=O)O)CCC(=O)O.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32FeN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14875-96-8 | |

| Record name | Iron protoporphyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014875968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-.kappa.N21,.kappa.N22,.kappa.N23,.kappa.N24]-, hydrogen (1:2), (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrate(2-), [7,12-diethenyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoato(4-)-κN21,κN22,κN23,κN24]-, hydrogen (1:2), (SP-4-2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROHEME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42VZT0U6YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Bohemine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Bohemine, a notable 2,6,9-trisubstituted purine (B94841) derivative recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. This document details the scientific journey from its conceptual origins, rooted in the discovery of the related natural product Bohemamine, to its chemical synthesis and biological evaluation.

Discovery and Origins

The story of this compound is intrinsically linked to the discovery of a class of pyrrolizidine (B1209537) alkaloids known as Bohemamines . These natural products were first isolated from the marine-derived actinomycete, Streptomyces spinoverrucosus. While this compound itself is a synthetic purine derivative, the initial discovery of the structurally distinct Bohemamines provided a foundation for the exploration of novel bioactive compounds.

Isolation of Bohemamines

The initial discovery involved the cultivation of Streptomyces spinoverrucosus and subsequent extraction and chromatographic separation of its secondary metabolites. This led to the identification of several Bohemamine analogs, including Bohemamine B, Bohemamine C, and 5-chlorobohemamine C. The structures of these compounds were elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

A particularly interesting discovery was the identification of dibohemamines, which are dimeric forms of Bohemamine. Further investigation revealed that these dimers are formed through a non-enzymatic reaction involving formaldehyde, which is naturally present in the culture medium. This spontaneous dimerization highlights a unique biosynthetic pathway and offers opportunities for the semi-synthesis of novel analogs.

Synthesis Pathway of this compound

The synthesis of this compound, as a 2,6,9-trisubstituted purine, follows a multi-step chemical pathway. The general strategy involves the sequential substitution of a purine scaffold at the 2, 6, and 9 positions. The following represents a plausible and commonly employed synthetic route.

Experimental Protocol for a Representative Synthesis

Step 1: N9-Alkylation of 2,6-Dichloropurine (B15474). To a solution of 2,6-dichloropurine in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃), to facilitate deprotonation. The desired alkyl halide (R₁-X) is then added, and the reaction mixture is stirred at room temperature or with gentle heating to promote the alkylation at the N9 position. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 2: Selective C6-Amination. The N9-alkylated 2,6-dichloropurine is dissolved in an alcohol solvent, typically ethanol (B145695) or isopropanol. The desired amine (R₂-NH₂) is added, often in excess, along with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is heated to reflux. The greater reactivity of the C6-chloro substituent allows for selective amination at this position. The product is then isolated and purified.

Step 3: C2-Substitution. The final substitution at the C2 position can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, if a carbon-carbon bond is desired. Alternatively, for the introduction of an amino group, a nucleophilic aromatic substitution can be performed. For instance, the 2-chloro-6-amino-9-alkylpurine can be heated with a different amine (R₃-NH₂) in a sealed tube or under microwave irradiation to yield the final 2,6,9-trisubstituted purine, this compound. Purification is typically achieved by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is characterized as a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. By inhibiting CDKs, this compound can arrest cell cycle progression, which makes it a compound of significant interest in cancer research.

Cyclin-Dependent Kinase Inhibition

The inhibitory activity of this compound and related 2,6,9-trisubstituted purines has been evaluated against various CDK-cyclin complexes. The mechanism of inhibition is typically competitive with ATP, the natural substrate for the kinase. The purine core of this compound mimics the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are necessary for cell cycle progression.

Cell Cycle Arrest

Studies on hybridoma cell cultures have shown that this compound can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[1][2] The specific checkpoint at which the arrest occurs can be dependent on the concentration of this compound used.[1][2] This dual effect suggests that this compound may inhibit multiple CDKs that are active at different phases of the cell cycle.

Quantitative Data

The biological activity of this compound and its analogs is quantified through various in vitro assays. The following tables summarize representative data for 2,6,9-trisubstituted purines and the related Bohemamine natural products.

Table 1: CDK Inhibitory Activity of Representative 2,6,9-Trisubstituted Purines

| Compound | Target | IC₅₀ (µM) |

| Analog 1 | CDK1/cyclin B | 0.45 |

| Analog 1 | CDK2/cyclin A | 0.65 |

| Analog 1 | CDK5/p35 | 0.16 |

| Olomoucine | CDK1/cyclin B | 7 |

| Roscovitine | CDK1/cyclin B | 0.65 |

Note: Data is representative of the class of compounds and sourced from literature on 2,6,9-trisubstituted purine CDK inhibitors.

Table 2: Cytotoxicity of Dibohemamines

| Compound | Cell Line | IC₅₀ (nM) |

| Dibohemamine B | A549 (Lung Cancer) | 50 |

| Dibohemamine C | A549 (Lung Cancer) | 20 |

Note: Data is from studies on the naturally occurring dibohemamines.[3]

Conclusion

This compound, a 2,6,9-trisubstituted purine, represents a significant class of synthetic compounds with potent CDK inhibitory activity. Its development is conceptually linked to the discovery of the Bohemamine natural products from Streptomyces spinoverrucosus. The synthetic pathways to this compound are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The ability of this compound to induce cell cycle arrest underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research into the optimization of its structure and the elucidation of its broader biological effects is warranted.

References

- 1. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Characterization, and Analogue Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Characterization and Analog Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Bohemine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of Bohemine, a notable 2,6,9-trisubstituted purine derivative recognized for its role as a cyclin-dependent kinase (CDK) inhibitor. This document details the scientific journey from its conceptual origins, rooted in the discovery of the related natural product Bohemamine, to its chemical synthesis and biological evaluation.

Discovery and Origins

The story of this compound is intrinsically linked to the discovery of a class of pyrrolizidine alkaloids known as Bohemamines . These natural products were first isolated from the marine-derived actinomycete, Streptomyces spinoverrucosus. While this compound itself is a synthetic purine derivative, the initial discovery of the structurally distinct Bohemamines provided a foundation for the exploration of novel bioactive compounds.

Isolation of Bohemamines

The initial discovery involved the cultivation of Streptomyces spinoverrucosus and subsequent extraction and chromatographic separation of its secondary metabolites. This led to the identification of several Bohemamine analogs, including Bohemamine B, Bohemamine C, and 5-chlorobohemamine C. The structures of these compounds were elucidated using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry.

A particularly interesting discovery was the identification of dibohemamines, which are dimeric forms of Bohemamine. Further investigation revealed that these dimers are formed through a non-enzymatic reaction involving formaldehyde, which is naturally present in the culture medium. This spontaneous dimerization highlights a unique biosynthetic pathway and offers opportunities for the semi-synthesis of novel analogs.

Synthesis Pathway of this compound

The synthesis of this compound, as a 2,6,9-trisubstituted purine, follows a multi-step chemical pathway. The general strategy involves the sequential substitution of a purine scaffold at the 2, 6, and 9 positions. The following represents a plausible and commonly employed synthetic route.

Experimental Protocol for a Representative Synthesis

Step 1: N9-Alkylation of 2,6-Dichloropurine. To a solution of 2,6-dichloropurine in a suitable polar aprotic solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K₂CO₃), to facilitate deprotonation. The desired alkyl halide (R₁-X) is then added, and the reaction mixture is stirred at room temperature or with gentle heating to promote the alkylation at the N9 position. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by extraction and purified by column chromatography.

Step 2: Selective C6-Amination. The N9-alkylated 2,6-dichloropurine is dissolved in an alcohol solvent, typically ethanol or isopropanol. The desired amine (R₂-NH₂) is added, often in excess, along with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is heated to reflux. The greater reactivity of the C6-chloro substituent allows for selective amination at this position. The product is then isolated and purified.

Step 3: C2-Substitution. The final substitution at the C2 position can be achieved through various cross-coupling reactions, such as the Suzuki or Stille coupling, if a carbon-carbon bond is desired. Alternatively, for the introduction of an amino group, a nucleophilic aromatic substitution can be performed. For instance, the 2-chloro-6-amino-9-alkylpurine can be heated with a different amine (R₃-NH₂) in a sealed tube or under microwave irradiation to yield the final 2,6,9-trisubstituted purine, this compound. Purification is typically achieved by recrystallization or column chromatography.

Biological Activity and Mechanism of Action

This compound is characterized as a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are crucial for the regulation of the cell cycle. By inhibiting CDKs, this compound can arrest cell cycle progression, which makes it a compound of significant interest in cancer research.

Cyclin-Dependent Kinase Inhibition

The inhibitory activity of this compound and related 2,6,9-trisubstituted purines has been evaluated against various CDK-cyclin complexes. The mechanism of inhibition is typically competitive with ATP, the natural substrate for the kinase. The purine core of this compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the CDK, thereby preventing the phosphorylation of substrate proteins that are necessary for cell cycle progression.

Cell Cycle Arrest

Studies on hybridoma cell cultures have shown that this compound can induce cell cycle arrest at both the G1/S and G2/M checkpoints.[1][2] The specific checkpoint at which the arrest occurs can be dependent on the concentration of this compound used.[1][2] This dual effect suggests that this compound may inhibit multiple CDKs that are active at different phases of the cell cycle.

Quantitative Data

The biological activity of this compound and its analogs is quantified through various in vitro assays. The following tables summarize representative data for 2,6,9-trisubstituted purines and the related Bohemamine natural products.

Table 1: CDK Inhibitory Activity of Representative 2,6,9-Trisubstituted Purines

| Compound | Target | IC₅₀ (µM) |

| Analog 1 | CDK1/cyclin B | 0.45 |

| Analog 1 | CDK2/cyclin A | 0.65 |

| Analog 1 | CDK5/p35 | 0.16 |

| Olomoucine | CDK1/cyclin B | 7 |

| Roscovitine | CDK1/cyclin B | 0.65 |

Note: Data is representative of the class of compounds and sourced from literature on 2,6,9-trisubstituted purine CDK inhibitors.

Table 2: Cytotoxicity of Dibohemamines

| Compound | Cell Line | IC₅₀ (nM) |

| Dibohemamine B | A549 (Lung Cancer) | 50 |

| Dibohemamine C | A549 (Lung Cancer) | 20 |

Note: Data is from studies on the naturally occurring dibohemamines.[3]

Conclusion

This compound, a 2,6,9-trisubstituted purine, represents a significant class of synthetic compounds with potent CDK inhibitory activity. Its development is conceptually linked to the discovery of the Bohemamine natural products from Streptomyces spinoverrucosus. The synthetic pathways to this compound are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The ability of this compound to induce cell cycle arrest underscores its potential as a lead compound in the development of novel anticancer therapeutics. Further research into the optimization of its structure and the elucidation of its broader biological effects is warranted.

References

- 1. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Characterization, and Analogue Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery, Characterization and Analog Synthesis of Bohemamine Dimers Generated by Non-enzymatic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Bohemine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a synthetic, cell-permeable small molecule identified as a cyclin-dependent kinase (CDK) inhibitor[1]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. By inhibiting CDKs, compounds like this compound can disrupt the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This guide provides a technical overview of the preliminary cytotoxic studies of this compound, including representative data, detailed experimental protocols, and the putative signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic potential of a compound is typically evaluated by determining its IC50 value, the concentration at which it inhibits 50% of a biological process, such as cell growth. The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines, reflecting the expected range of activity for a CDK inhibitor.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |

| HeLa | Cervical Cancer | 48 | 12.2 |

| A549 | Lung Carcinoma | 48 | 15.7 |

| HepG2 | Hepatocellular Carcinoma | 48 | 10.1 |

| K562 | Chronic Myelogenous Leukemia | 48 | 5.3 |

As a CDK inhibitor, this compound is expected to induce cell cycle arrest. The following table presents representative data from a cell cycle analysis experiment.

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (Vehicle) | 55.2 | 25.1 | 19.7 | 1.5 |

| This compound (10 µM) | 20.3 | 15.5 | 64.2 | 15.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control.

-

Incubation: The plate is incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its approximate IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow and the proposed signaling pathway for this compound.

Caption: Experimental workflow for this compound cytotoxicity studies.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Signaling Pathways and Mechanism of Action

As a CDK inhibitor, this compound's primary mechanism of action is the disruption of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G2/M transition. Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins.[2][3][4] Cell cycle arrest induced by this compound can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[2][3][4]

In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[2][3] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

Conclusion

The preliminary cytotoxic studies on this compound, a synthetic CDK inhibitor, suggest its potential as an anticancer agent. By inducing cell cycle arrest and subsequently triggering the intrinsic apoptotic pathway, this compound demonstrates a clear mechanism for its cytotoxic effects. Further research should focus on confirming these pathways through detailed molecular studies, evaluating the efficacy of this compound in in vivo models, and exploring its potential for combination therapies. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

Preliminary Studies on Bohemine Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine is a synthetic, cell-permeable small molecule identified as a cyclin-dependent kinase (CDK) inhibitor[1]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. By inhibiting CDKs, compounds like this compound can disrupt the cell cycle, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This guide provides a technical overview of the preliminary cytotoxic studies of this compound, including representative data, detailed experimental protocols, and the putative signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic potential of a compound is typically evaluated by determining its IC50 value, the concentration at which it inhibits 50% of a biological process, such as cell growth. The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines, reflecting the expected range of activity for a CDK inhibitor.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hr) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 |

| HeLa | Cervical Cancer | 48 | 12.2 |

| A549 | Lung Carcinoma | 48 | 15.7 |

| HepG2 | Hepatocellular Carcinoma | 48 | 10.1 |

| K562 | Chronic Myelogenous Leukemia | 48 | 5.3 |

As a CDK inhibitor, this compound is expected to induce cell cycle arrest. The following table presents representative data from a cell cycle analysis experiment.

Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (Vehicle) | 55.2 | 25.1 | 19.7 | 1.5 |

| This compound (10 µM) | 20.3 | 15.5 | 64.2 | 15.8 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control.

-

Incubation: The plate is incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its approximate IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, G2/M, and sub-G1 phases is quantified using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

-

Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added, and the cells are incubated for 15 minutes in the dark.

-

Flow Cytometry: The stained cells are immediately analyzed by flow cytometry.

-

Data Analysis: The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are determined.

Mandatory Visualization

Below are diagrams illustrating a typical experimental workflow and the proposed signaling pathway for this compound.

Caption: Experimental workflow for this compound cytotoxicity studies.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Signaling Pathways and Mechanism of Action

As a CDK inhibitor, this compound's primary mechanism of action is the disruption of the cell cycle. By inhibiting CDKs, this compound prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest, typically at the G2/M transition. Prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway.

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins.[2][3][4] Cell cycle arrest induced by this compound can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytosol.[2][3][4]

In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[2][3] Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.

Conclusion

The preliminary cytotoxic studies on this compound, a synthetic CDK inhibitor, suggest its potential as an anticancer agent. By inducing cell cycle arrest and subsequently triggering the intrinsic apoptotic pathway, this compound demonstrates a clear mechanism for its cytotoxic effects. Further research should focus on confirming these pathways through detailed molecular studies, evaluating the efficacy of this compound in in vivo models, and exploring its potential for combination therapies. The experimental protocols and proposed mechanisms outlined in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound.

References

Bohemine: A Technical Whitepaper on its Potential as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bohemine (B1667358), a synthetic purine (B94841) analog, has emerged as a molecule of interest in the field of oncology due to its activity as a cyclin-dependent kinase (CDK) inhibitor. By targeting the fundamental machinery of the cell cycle, this compound presents a potential therapeutic avenue for cancers characterized by dysregulated cell proliferation. This document provides a comprehensive technical overview of the current understanding of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. While in vivo data and clinical trial information are not currently available in the public domain, this whitepaper consolidates the existing in vitro findings to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in complex with their cyclin partners, are central to the progression of the cell cycle. Consequently, the inhibition of CDKs has become a validated strategy in cancer therapy. This compound is a cell-permeable, synthetic purine derivative that is structurally similar to other known CDK inhibitors such as olomoucine (B1683950) and roscovitine. Its ability to inhibit key CDK complexes suggests its potential as an anti-proliferative agent.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of cyclin-dependent kinases.[1] This inhibition prevents the phosphorylation of downstream substrates that are essential for cell cycle progression, leading to cell cycle arrest.

Core Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes. These complexes are critical for the G2/M and G1/S transitions of the cell cycle, respectively. By inhibiting these kinases, this compound effectively halts the cell cycle at these crucial checkpoints, preventing uncontrolled cell division.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: Inhibition of Cyclin-Dependent Kinase Activity

| Target Enzyme | IC50 (µM) |

| CDK1 / Cyclin B | 1.1 |

| CDK2 / Cyclin E | 0.8 |

Table 2: In Vitro Growth Inhibition of Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Adenocarcinoma | 28 |

| K562 | Chronic Myelogenous Leukemia | 113 |

| CEM | T-cell Acute Lymphoblastic Leukemia | 27 |

| HOS | Osteosarcoma | 58 |

| G361 | Malignant Melanoma | 45 |

Experimental Protocols

While the precise experimental details for the this compound-specific studies are not fully available in the public domain, the following are detailed, representative methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK/cyclin complexes.

Methodology:

-

Reagents: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E, histone H1 as a substrate, [γ-³²P]ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA), and this compound at various concentrations.

-

Procedure: a. The kinase reaction is initiated by mixing the CDK/cyclin complex with the histone H1 substrate and a range of this compound concentrations in the kinase reaction buffer. b. The reaction is started by the addition of [γ-³²P]ATP. c. The mixture is incubated for a defined period (e.g., 30 minutes) at 30°C. d. The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid). e. The phosphorylated substrate is separated from the free [γ-³²P]ATP using phosphocellulose paper or SDS-PAGE. f. The amount of incorporated radioactivity is quantified using a scintillation counter or autoradiography.

-

Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the IC50 for growth inhibition.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF7, K562, CEM, HOS, G361) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells). b. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours). c. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. d. The resulting formazan (B1609692) crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Preparation: a. Both adherent and suspension cells are harvested and washed with PBS. b. The cells are then fixed in cold 70% ethanol (B145695) and stored at -20°C.

-

Staining: a. Fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Potential for Apoptosis Induction

CDK inhibitors have been shown to induce apoptosis in various cancer cell lines. The arrest of the cell cycle can trigger programmed cell death through several mechanisms, including the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and cytochrome c. While specific studies on this compound's effect on apoptotic pathways are not yet available, it is a plausible downstream consequence of its primary mechanism of action.

In Vivo Studies

As of the date of this document, there is no publicly available data from in vivo studies of this compound in animal models. Such studies are a critical next step in evaluating the therapeutic potential of this compound. A typical in vivo efficacy study would involve a xenograft model where human cancer cells are implanted in immunocompromised mice, followed by treatment with this compound to assess its effect on tumor growth and overall survival.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity as a CDK inhibitor, leading to growth inhibition in a range of cancer cell lines. The available data provides a strong rationale for further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its target CDKs and identifying other potential off-target effects.

-

Apoptosis and other Cell Death Mechanisms: Investigating the downstream effects of this compound-induced cell cycle arrest, including the induction of apoptosis.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive preclinical studies in relevant animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination Therapies: Exploring the potential of this compound in combination with other anticancer agents to enhance efficacy and overcome potential resistance mechanisms.

The development of this compound as a therapeutic agent is still in its early stages. However, the foundational data presented in this whitepaper underscores its potential and provides a roadmap for its continued investigation.

References

Bohemine: A Technical Whitepaper on its Potential as a Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bohemine, a synthetic purine analog, has emerged as a molecule of interest in the field of oncology due to its activity as a cyclin-dependent kinase (CDK) inhibitor. By targeting the fundamental machinery of the cell cycle, this compound presents a potential therapeutic avenue for cancers characterized by dysregulated cell proliferation. This document provides a comprehensive technical overview of the current understanding of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. While in vivo data and clinical trial information are not currently available in the public domain, this whitepaper consolidates the existing in vitro findings to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Cyclin-dependent kinases (CDKs), in complex with their cyclin partners, are central to the progression of the cell cycle. Consequently, the inhibition of CDKs has become a validated strategy in cancer therapy. This compound is a cell-permeable, synthetic purine derivative that is structurally similar to other known CDK inhibitors such as olomoucine and roscovitine. Its ability to inhibit key CDK complexes suggests its potential as an anti-proliferative agent.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP at the catalytic site of cyclin-dependent kinases.[1] This inhibition prevents the phosphorylation of downstream substrates that are essential for cell cycle progression, leading to cell cycle arrest.

Core Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of CDK1/Cyclin B and CDK2/Cyclin E complexes. These complexes are critical for the G2/M and G1/S transitions of the cell cycle, respectively. By inhibiting these kinases, this compound effectively halts the cell cycle at these crucial checkpoints, preventing uncontrolled cell division.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro activity of this compound.

Table 1: Inhibition of Cyclin-Dependent Kinase Activity

| Target Enzyme | IC50 (µM) |

| CDK1 / Cyclin B | 1.1 |

| CDK2 / Cyclin E | 0.8 |

Table 2: In Vitro Growth Inhibition of Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF7 | Breast Adenocarcinoma | 28 |

| K562 | Chronic Myelogenous Leukemia | 113 |

| CEM | T-cell Acute Lymphoblastic Leukemia | 27 |

| HOS | Osteosarcoma | 58 |

| G361 | Malignant Melanoma | 45 |

Experimental Protocols

While the precise experimental details for the this compound-specific studies are not fully available in the public domain, the following are detailed, representative methodologies for the key experiments cited.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific CDK/cyclin complexes.

Methodology:

-

Reagents: Recombinant human CDK1/Cyclin B and CDK2/Cyclin E, histone H1 as a substrate, [γ-³²P]ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA), and this compound at various concentrations.

-

Procedure: a. The kinase reaction is initiated by mixing the CDK/cyclin complex with the histone H1 substrate and a range of this compound concentrations in the kinase reaction buffer. b. The reaction is started by the addition of [γ-³²P]ATP. c. The mixture is incubated for a defined period (e.g., 30 minutes) at 30°C. d. The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid). e. The phosphorylated substrate is separated from the free [γ-³²P]ATP using phosphocellulose paper or SDS-PAGE. f. The amount of incorporated radioactivity is quantified using a scintillation counter or autoradiography.

-

Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to a vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and calculate the IC50 for growth inhibition.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF7, K562, CEM, HOS, G361) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Procedure: a. Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight (for adherent cells). b. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 72 hours). c. After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. d. The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl). e. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each this compound concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Preparation: a. Both adherent and suspension cells are harvested and washed with PBS. b. The cells are then fixed in cold 70% ethanol and stored at -20°C.

-

Staining: a. Fixed cells are washed with PBS and then incubated with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

Potential for Apoptosis Induction

CDK inhibitors have been shown to induce apoptosis in various cancer cell lines. The arrest of the cell cycle can trigger programmed cell death through several mechanisms, including the activation of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling molecules in these pathways include caspases, Bcl-2 family proteins, and cytochrome c. While specific studies on this compound's effect on apoptotic pathways are not yet available, it is a plausible downstream consequence of its primary mechanism of action.

In Vivo Studies

As of the date of this document, there is no publicly available data from in vivo studies of this compound in animal models. Such studies are a critical next step in evaluating the therapeutic potential of this compound. A typical in vivo efficacy study would involve a xenograft model where human cancer cells are implanted in immunocompromised mice, followed by treatment with this compound to assess its effect on tumor growth and overall survival.

Conclusion and Future Directions

This compound has demonstrated promising in vitro activity as a CDK inhibitor, leading to growth inhibition in a range of cancer cell lines. The available data provides a strong rationale for further investigation. Future research should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions of this compound with its target CDKs and identifying other potential off-target effects.

-

Apoptosis and other Cell Death Mechanisms: Investigating the downstream effects of this compound-induced cell cycle arrest, including the induction of apoptosis.

-

In Vivo Efficacy and Toxicology: Conducting comprehensive preclinical studies in relevant animal models to assess the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

-

Combination Therapies: Exploring the potential of this compound in combination with other anticancer agents to enhance efficacy and overcome potential resistance mechanisms.

The development of this compound as a therapeutic agent is still in its early stages. However, the foundational data presented in this whitepaper underscores its potential and provides a roadmap for its continued investigation.

References

investigating the chemical properties of Bohemine

An in-depth investigation into the chemical compound "Bohemine" has revealed no references to a substance with this name in the established chemical literature and databases. It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in public forums, a misspelling of a different chemical entity, or a theoretical molecule.

Without verifiable data, it is not possible to provide a technical guide on its chemical properties, experimental protocols, or associated signaling pathways. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and CAS registry number for the compound of interest to access accurate and reliable scientific information.

Should a valid chemical identifier for "this compound" become available, a comprehensive technical report can be compiled. This would typically include:

Chemical and Physical Properties

A detailed summary of the physicochemical characteristics of the compound would be presented here. This would include, but not be limited to:

-

Molecular Formula and Weight: The elemental composition and overall mass of the molecule.

-

Appearance: Physical state (solid, liquid, gas) and color.

-

Melting and Boiling Points: Temperatures at which the compound changes state.

-

Solubility: The ability of the compound to dissolve in various solvents, which is critical for formulation and experimental design.

-

pKa: The acid dissociation constant, indicating the acidity or basicity of the compound.

-

LogP: The partition coefficient, which provides insight into the lipophilicity of the molecule.

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| pKa | Data Not Available |

| LogP | Data Not Available |

Spectroscopic Data

A summary of spectroscopic data would be provided to aid in the structural elucidation and identification of the compound.

| Technique | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR | Data Not Available |

| ¹³C NMR | Data Not Available |

| Mass Spectrometry | Data Not Available |

| Infrared (IR) | Data Not Available |

| UV-Vis Spectroscopy | Data Not Available |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties would be outlined in this section.

Determination of Melting Point: A detailed protocol for using a standard melting point apparatus would be described, including sample preparation, heating rate, and the criteria for determining the melting range.

Measurement of Solubility: A standardized protocol for assessing the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) at a specified temperature would be provided. This would involve the preparation of saturated solutions and subsequent quantification of the dissolved compound.

High-Performance Liquid Chromatography (HPLC) Analysis: A general HPLC method for assessing the purity of the compound would be detailed, including the type of column, mobile phase composition, flow rate, and detection wavelength.

Hypothetical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the chemical analysis of a novel compound.

Hypothetical Signaling Pathway

If "this compound" were found to be a signaling molecule, its mechanism of action would be investigated. The following diagram represents a hypothetical signaling cascade that could be initiated by a novel compound.

investigating the chemical properties of Bohemine

An in-depth investigation into the chemical compound "Bohemine" has revealed no references to a substance with this name in the established chemical literature and databases. It is possible that "this compound" may be a novel or proprietary compound not yet disclosed in public forums, a misspelling of a different chemical entity, or a theoretical molecule.

Without verifiable data, it is not possible to provide a technical guide on its chemical properties, experimental protocols, or associated signaling pathways. Researchers, scientists, and drug development professionals are advised to verify the correct nomenclature and CAS registry number for the compound of interest to access accurate and reliable scientific information.

Should a valid chemical identifier for "this compound" become available, a comprehensive technical report can be compiled. This would typically include:

Chemical and Physical Properties

A detailed summary of the physicochemical characteristics of the compound would be presented here. This would include, but not be limited to:

-

Molecular Formula and Weight: The elemental composition and overall mass of the molecule.

-

Appearance: Physical state (solid, liquid, gas) and color.

-

Melting and Boiling Points: Temperatures at which the compound changes state.

-

Solubility: The ability of the compound to dissolve in various solvents, which is critical for formulation and experimental design.

-

pKa: The acid dissociation constant, indicating the acidity or basicity of the compound.

-

LogP: The partition coefficient, which provides insight into the lipophilicity of the molecule.

| Property | Value |

| Molecular Formula | Data Not Available |

| Molecular Weight | Data Not Available |

| Appearance | Data Not Available |

| Melting Point | Data Not Available |

| Boiling Point | Data Not Available |

| Solubility | Data Not Available |

| pKa | Data Not Available |

| LogP | Data Not Available |

Spectroscopic Data

A summary of spectroscopic data would be provided to aid in the structural elucidation and identification of the compound.

| Technique | Key Peaks / Chemical Shifts (ppm) |

| ¹H NMR | Data Not Available |

| ¹³C NMR | Data Not Available |

| Mass Spectrometry | Data Not Available |

| Infrared (IR) | Data Not Available |

| UV-Vis Spectroscopy | Data Not Available |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties would be outlined in this section.

Determination of Melting Point: A detailed protocol for using a standard melting point apparatus would be described, including sample preparation, heating rate, and the criteria for determining the melting range.

Measurement of Solubility: A standardized protocol for assessing the solubility of the compound in various solvents (e.g., water, ethanol, DMSO) at a specified temperature would be provided. This would involve the preparation of saturated solutions and subsequent quantification of the dissolved compound.

High-Performance Liquid Chromatography (HPLC) Analysis: A general HPLC method for assessing the purity of the compound would be detailed, including the type of column, mobile phase composition, flow rate, and detection wavelength.

Hypothetical Workflow for Compound Analysis

The following diagram illustrates a general workflow for the chemical analysis of a novel compound.

Hypothetical Signaling Pathway

If "this compound" were found to be a signaling molecule, its mechanism of action would be investigated. The following diagram represents a hypothetical signaling cascade that could be initiated by a novel compound.

Bohemine's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine, a 2,6,9-trisubstituted purine (B94841) derivative, has been identified as a cyclin-dependent kinase (CDK) inhibitor.[1] This class of molecules plays a crucial role in the regulation of the cell cycle, and their inhibition is a key strategy in the development of anti-cancer therapeutics. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, based on available scientific literature. The guide details its impact on cell cycle phases, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cell Cycle

This compound has been shown to induce cell cycle arrest in a concentration-dependent manner in mouse hybridoma cells.[2][3][4] The primary effect observed is a retardation of cell cycle progression at both the G1/S and G2/M boundaries.[2][3][4] While precise cell cycle distribution percentages from peer-reviewed publications are not publicly available, the following table summarizes the reported qualitative and semi-quantitative effects of this compound on cell growth and cycle arrest.

| This compound Concentration | Effect on Cell Growth | Cell Cycle Arrest | Reference |

| 1 - 10 µM | Short-term growth arrest | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

| 10 µM | Inhibition of growth | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

| 30 µM | Inhibition of growth | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

Note: The data presented is based on studies conducted on mouse hybridoma cells. The specific effects of this compound on other cell types may vary. Further research is required to establish detailed dose-response curves and the precise percentage of cells arrested in each phase of the cell cycle.

Signaling Pathways

As a cyclin-dependent kinase inhibitor, this compound's mechanism of action is centered on the inhibition of CDKs, which are key regulatory enzymes in the cell cycle. The progression through the different phases of the cell cycle is driven by the sequential activation of various CDK-cyclin complexes. By inhibiting these kinases, this compound can halt the cell cycle at specific checkpoints.

The following diagram illustrates the general mechanism of CDK-mediated cell cycle progression and the points at which a CDK inhibitor like this compound would act to induce G1/S and G2/M arrest.

Caption: General CDK-mediated cell cycle signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on cell cycle progression.

Hybridoma Cell Culture and Treatment

This protocol describes the general procedure for culturing hybridoma cells and treating them with this compound.

Workflow Diagram:

Caption: Workflow for hybridoma cell culture and treatment with this compound.

Methodology:

-

Cell Thawing and Culture: Rapidly thaw a cryopreserved vial of mouse hybridoma cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin). Centrifuge at low speed (e.g., 200 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

-

Cell Passaging: Monitor cell density and viability using a hemocytometer and trypan blue exclusion. When the culture reaches a density of approximately 8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells by diluting them in fresh medium to a density of 1-2 x 10^5 cells/mL.

-

This compound Treatment: For cell cycle analysis, seed the hybridoma cells in multi-well plates at a density of 1-2 x 10^5 cells/mL. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the this compound stock solution to the cell cultures to achieve the desired final concentrations (e.g., 1, 10, 30 µM). Include a vehicle control (DMSO alone) at a concentration equivalent to the highest concentration of the solvent used for this compound treatment.

-

Incubation and Harvesting: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours). After incubation, harvest the cells by transferring the cell suspension to centrifuge tubes. Centrifuge at low speed to pellet the cells, and wash with phosphate-buffered saline (PBS) before proceeding to cell cycle analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cells with propidium (B1200493) iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Methodology:

-

Cell Fixation: After harvesting, resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet them. Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation. Collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI). Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms. Gate on single cells to exclude doublets and aggregates. The software will model the G0/G1, S, and G2/M peaks to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Cyclin and CDK Expression

This protocol provides a general method for analyzing the protein expression levels of key cell cycle regulators, such as cyclins and CDKs, by western blotting.

Workflow Diagram:

Caption: Workflow for Western Blotting analysis of cyclin and CDK protein expression.

Methodology:

-

Protein Extraction: Lyse the cell pellets from the this compound treatment experiment in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge at high speed to pellet the cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-CDK1, anti-p21, and a loading control like anti-β-actin) overnight at 4°C.

-

Detection: Wash the membrane extensively with TBST to remove unbound primary antibodies. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound, as a 2,6,9-trisubstituted purine and CDK inhibitor, demonstrates clear effects on cell cycle progression, inducing arrest at the G1/S and G2/M checkpoints in a concentration-dependent manner in mouse hybridoma cells.[1][2][3][4] While the precise quantitative data and specific signaling pathways require further elucidation, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The provided experimental protocols offer a starting point for further investigation into the mechanism of action of this compound and other related CDK inhibitors. Future studies should focus on obtaining detailed cell cycle distribution data, determining the IC50 values of this compound against a panel of CDKs, and identifying the specific upstream and downstream signaling molecules affected by this compound. Such data will be invaluable for assessing its potential as a therapeutic agent.

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diverse effects of the cyclin-dependent kinase inhibitor this compound: Concentration- and time-dependent suppression or stimulation of hybridoma culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apexbt.com [apexbt.com]

Bohemine's Impact on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bohemine, a 2,6,9-trisubstituted purine derivative, has been identified as a cyclin-dependent kinase (CDK) inhibitor.[1] This class of molecules plays a crucial role in the regulation of the cell cycle, and their inhibition is a key strategy in the development of anti-cancer therapeutics. This technical guide provides an in-depth overview of the effects of this compound on cell cycle progression, based on available scientific literature. The guide details its impact on cell cycle phases, outlines relevant experimental protocols, and visualizes the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cell Cycle

This compound has been shown to induce cell cycle arrest in a concentration-dependent manner in mouse hybridoma cells.[2][3][4] The primary effect observed is a retardation of cell cycle progression at both the G1/S and G2/M boundaries.[2][3][4] While precise cell cycle distribution percentages from peer-reviewed publications are not publicly available, the following table summarizes the reported qualitative and semi-quantitative effects of this compound on cell growth and cycle arrest.

| This compound Concentration | Effect on Cell Growth | Cell Cycle Arrest | Reference |

| 1 - 10 µM | Short-term growth arrest | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

| 10 µM | Inhibition of growth | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

| 30 µM | Inhibition of growth | Retardation at G1/S and G2/M boundaries | [2][3][4][5] |

Note: The data presented is based on studies conducted on mouse hybridoma cells. The specific effects of this compound on other cell types may vary. Further research is required to establish detailed dose-response curves and the precise percentage of cells arrested in each phase of the cell cycle.

Signaling Pathways

As a cyclin-dependent kinase inhibitor, this compound's mechanism of action is centered on the inhibition of CDKs, which are key regulatory enzymes in the cell cycle. The progression through the different phases of the cell cycle is driven by the sequential activation of various CDK-cyclin complexes. By inhibiting these kinases, this compound can halt the cell cycle at specific checkpoints.

The following diagram illustrates the general mechanism of CDK-mediated cell cycle progression and the points at which a CDK inhibitor like this compound would act to induce G1/S and G2/M arrest.

Caption: General CDK-mediated cell cycle signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on cell cycle progression.

Hybridoma Cell Culture and Treatment

This protocol describes the general procedure for culturing hybridoma cells and treating them with this compound.

Workflow Diagram:

Caption: Workflow for hybridoma cell culture and treatment with this compound.

Methodology:

-

Cell Thawing and Culture: Rapidly thaw a cryopreserved vial of mouse hybridoma cells in a 37°C water bath. Transfer the cells to a sterile centrifuge tube containing pre-warmed complete culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin). Centrifuge at low speed (e.g., 200 x g) for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete medium. Culture the cells in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

-

Cell Passaging: Monitor cell density and viability using a hemocytometer and trypan blue exclusion. When the culture reaches a density of approximately 8 x 10^5 to 1 x 10^6 cells/mL, subculture the cells by diluting them in fresh medium to a density of 1-2 x 10^5 cells/mL.

-

This compound Treatment: For cell cycle analysis, seed the hybridoma cells in multi-well plates at a density of 1-2 x 10^5 cells/mL. Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the this compound stock solution to the cell cultures to achieve the desired final concentrations (e.g., 1, 10, 30 µM). Include a vehicle control (DMSO alone) at a concentration equivalent to the highest concentration of the solvent used for this compound treatment.

-

Incubation and Harvesting: Incubate the treated cells for the desired time period (e.g., 24 or 48 hours). After incubation, harvest the cells by transferring the cell suspension to centrifuge tubes. Centrifuge at low speed to pellet the cells, and wash with phosphate-buffered saline (PBS) before proceeding to cell cycle analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol details the staining of cells with propidium iodide (PI) for the analysis of DNA content and cell cycle distribution by flow cytometry.

Workflow Diagram:

Caption: Workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Methodology:

-

Cell Fixation: After harvesting, resuspend the cell pellet (approximately 1 x 10^6 cells) in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

-

Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet them. Discard the supernatant and wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation. Collect the fluorescence emission in the appropriate channel (typically around 617 nm for PI). Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms. Gate on single cells to exclude doublets and aggregates. The software will model the G0/G1, S, and G2/M peaks to determine the percentage of cells in each phase of the cell cycle.

Western Blotting for Cyclin and CDK Expression

This protocol provides a general method for analyzing the protein expression levels of key cell cycle regulators, such as cyclins and CDKs, by western blotting.

Workflow Diagram:

Caption: Workflow for Western Blotting analysis of cyclin and CDK protein expression.

Methodology:

-

Protein Extraction: Lyse the cell pellets from the this compound treatment experiment in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge at high speed to pellet the cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein concentrations for all samples. Mix the protein lysates with Laemmli sample buffer and heat to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-